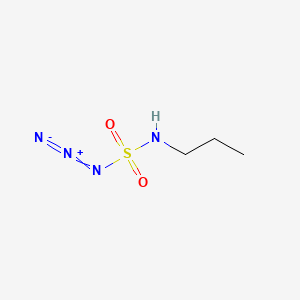
Sulfamoyl azide, propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamoyl azide, propyl- is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used as intermediates in organic synthesis. Sulfamoyl azides, in particular, are valuable due to their ability to participate in various chemical reactions, making them useful in the synthesis of a wide range of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfamoyl azide, propyl- can be synthesized through the reaction of sulfamoyl chloride with sodium azide. The reaction typically takes place in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at room temperature. The general reaction scheme is as follows:
R-SO2Cl+NaN3→R-SO2N3+NaCl
Industrial Production Methods: Industrial production of sulfamoyl azides often involves the use of continuous flow reactors to ensure safety and efficiency. The reaction conditions are carefully controlled to prevent the accumulation of azide intermediates, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions: Sulfamoyl azide, propyl- undergoes several types of reactions, including:
Substitution Reactions: The azide group can be substituted by nucleophiles in S_N2 reactions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation.
Coupling Reactions: Sulfamoyl azides can participate in coupling reactions with arylboronic acids to form N-arylsulfamides.
Common Reagents and Conditions:
Nucleophiles: Sodium azide (NaN_3), potassium azide (KN_3)
Reducing Agents: Lithium aluminum hydride (LiAlH_4), palladium on carbon (Pd/C) with hydrogen gas (H_2)
Catalysts: Copper chloride (CuCl) for coupling reactions
Major Products:
Substitution Reactions: Alkyl azides
Reduction Reactions: Primary amines
Coupling Reactions: N-arylsulfamides
Scientific Research Applications
Sulfamoyl azide, propyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sulfamoyl azide, propyl- involves its high reactivity due to the presence of the azide group. In nucleophilic substitution reactions, the azide group acts as a nucleophile, attacking electrophilic centers to form new bonds. In reduction reactions, the azide group is reduced to an amine, releasing nitrogen gas (N_2) in the process. In coupling reactions, the azide group participates in the formation of N-arylsulfamides through a copper-catalyzed process.
Comparison with Similar Compounds
Sulfamoyl azide, propyl- can be compared with other azides such as:
Sodium azide (NaN_3): Commonly used as a reagent in organic synthesis and as a preservative in laboratories.
Azidomethyl compounds: Used in click chemistry for the synthesis of triazoles.
Sulfonyl azides: Similar to sulfamoyl azides but with different substituents on the sulfur atom.
Uniqueness: Sulfamoyl azide, propyl- is unique due to its specific reactivity and the ability to form N-arylsulfamides efficiently under mild conditions. This makes it particularly valuable in medicinal chemistry for the synthesis of bioactive compounds.
Properties
CAS No. |
33581-89-4 |
|---|---|
Molecular Formula |
C3H8N4O2S |
Molecular Weight |
164.19 g/mol |
IUPAC Name |
1-(azidosulfonylamino)propane |
InChI |
InChI=1S/C3H8N4O2S/c1-2-3-5-10(8,9)7-6-4/h5H,2-3H2,1H3 |
InChI Key |
KGRBMIBPWZDRPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















